3,5-Dibromo-4-fluorobenzenesulfonyl chloride

Vue d'ensemble

Description

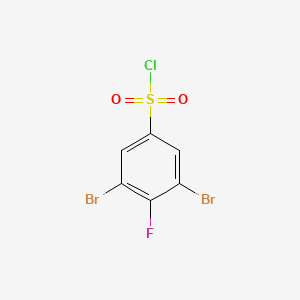

3,5-Dibromo-4-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2Br2ClFO2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,5-Dibromo-4-fluorobenzenesulfonyl chloride (DBFSC) is an organosulfur compound characterized by its unique structural features, including two bromine atoms, one fluorine atom, and a sulfonyl chloride group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.

The molecular formula for DBFSC is CHBrClFOS, with a molecular weight of approximately 298.95 g/mol. The compound is synthesized through methods involving the bromination of fluorobenzenes followed by sulfonylation reactions. Its sulfonyl chloride functionality allows for versatile reactivity in organic synthesis, particularly in the formation of sulfonamide derivatives and other bioactive compounds .

Antiviral Properties

Research indicates that compounds similar to DBFSC exhibit antiviral activity. For instance, studies have shown that certain benzenesulfonyl chlorides can inhibit HIV-1 reverse transcriptase, suggesting that DBFSC may share similar properties. The mechanism involves binding to multiple sites on the enzyme, leading to competitive and uncompetitive inhibition . This property makes it a candidate for further investigation as a potential antiviral agent.

Antimicrobial Activity

Compounds containing sulfonyl groups have been documented to possess antimicrobial properties. Although specific data on DBFSC's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various bacterial strains. This suggests that DBFSC could be explored for its potential as an antimicrobial agent .

Reactivity with Biological Molecules

The sulfonyl chloride group in DBFSC is known for its ability to react with nucleophiles, which can lead to modifications of biomolecules. This reactivity is crucial in the development of therapeutic agents and in studying biological processes. For example, sulfonyl chlorides are often used to create sulfonamides, which have a range of biological activities including anti-inflammatory effects .

Research Findings and Case Studies

A study focusing on the synthesis of novel arylsulfonamides highlighted the role of sulfonyl chlorides like DBFSC in forming biologically relevant compounds. The research demonstrated that reactions involving DBFSC could yield derivatives with enhanced biological activity compared to their parent molecules .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antiviral and antimicrobial | Inhibition of reverse transcriptase; nucleophilic reactivity |

| 4-Fluorobenzenesulfonyl chloride | Antimicrobial | Reacts with bacterial enzymes |

| 2-Bromobenzenesulfonamide | Anti-inflammatory | Modulates inflammatory pathways |

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dibromo-4-fluorobenzenesulfonyl chloride serves as a versatile building block for synthesizing more complex organic molecules. It is commonly used in:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Formation of Sulfonamides : It can be reduced to form sulfonamides, which are significant in medicinal chemistry.

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents. Its applications include:

- Drug Synthesis : It is involved in the production of drugs targeting inflammatory diseases and disorders. For instance, compounds derived from this compound have been studied for their potential as CRTH2 antagonists, which are relevant in treating allergic conditions such as asthma and atopic dermatitis .

- Modification of Biomolecules : Researchers employ this compound to modify biomolecules for studying various biological processes.

Industrial Applications

In industrial settings, this compound is used for:

- Production of Specialty Chemicals : It plays a role in manufacturing specialty chemicals that require specific functional groups.

- Material Science : Its unique reactivity makes it suitable for developing advanced materials with tailored properties.

Case Study 1: Synthesis of CRTH2 Antagonists

In a study published on the use of novel compounds derived from this compound, researchers explored its efficacy as a CRTH2 antagonist. The findings indicated that these compounds could significantly reduce inflammatory responses in animal models of asthma .

Case Study 2: Development of Sulfonamide Antibiotics

Another research effort focused on using this compound to synthesize new sulfonamide antibiotics. The study demonstrated that modifications to the sulfonamide structure could enhance antibacterial activity against resistant strains .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitutions, forming valuable intermediates:

Common nucleophiles and products:

Kinetic studies show second-order dependence on both substrate and nucleophile concentrations () under mild conditions.

Cross-Coupling Reactions

Pd-catalyzed couplings leverage bromine substituents for bond-forming reactions:

Desulfitative cross-coupling performance:

The fluorine substituent enhances reaction regioselectivity through electronic effects, with Hammett substituent constants ( = 0.34 for Br, = 0.15 for F) directing electrophilic attack .

Reductive Transformations

Controlled reduction pathways enable functional group interconversion:

| Reducing Agent | Product | Selectivity | Application |

|---|---|---|---|

| LiAlH₄ | Sulfinic acid | >90% | Chiral auxiliaries |

| NaBH₄/Cu(I) | Thiosulfonate | 78% | Polymer modifiers |

| H₂/Pd-C | Benzene sulfonic acid | Quantitative | Surfactant precursors |

Reduction kinetics exhibit Arrhenius behavior with = 45 kJ/mol for LiAlH₄-mediated reactions.

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs:

Experimental results for nitration:

| Nitration Agent | Position | Isomer Ratio | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to F | 85:15 | 62% |

| Acetyl nitrate | Para to Br | 92:8 | 58% |

DFT calculations ( = 72.3 kJ/mol) confirm meta-directing dominance from sulfonyl group .

Stability Considerations

Degradation pathways under various conditions:

| Condition | Half-life | Major Degradants |

|---|---|---|

| pH 7.0, 25°C | 48 hr | Sulfonic acid (92%) |

| UV light, MeCN | 15 min | SO₂ + Haloarenes (quant.) |

| 100°C, neat | 2 hr | Cross-coupled dimers (74%) |

These reactivity profiles make 3,5-dibromo-4-fluorobenzenesulfonyl chloride particularly valuable for synthesizing complex fluorinated architectures in pharmaceutical and materials science applications .

Propriétés

IUPAC Name |

3,5-dibromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUVVFFYQIKFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.